molecular formula C13H12ClFN2OS B2373158 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide CAS No. 2192943-56-7

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide

Cat. No. B2373158
CAS RN: 2192943-56-7
M. Wt: 298.76
InChI Key: GDZYDNJCIKNVCH-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide has been studied for its potential as a therapeutic agent in various scientific research applications. Some of the areas of research include cancer treatment, neurological disorders, and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can reduce inflammation in the body.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide in lab experiments is its potential as a therapeutic agent. It has been shown to have various biochemical and physiological effects that make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cells and may have adverse effects on the body if used in high doses.

Future Directions

There are several future directions for research on 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide. One area of research is the development of more efficient synthesis methods to produce this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases such as cancer, neurological disorders, and inflammation. Future research may also focus on the development of derivatives of this compound that have improved efficacy and reduced toxicity. Finally, further studies may be needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide involves the reaction of 2-chloro-4-fluoroaniline with 4-cyanothiophene-2-carboxylic acid in the presence of a coupling agent such as N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography.

properties

IUPAC Name

2-chloro-N-(4-cyanothian-4-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c14-11-7-9(15)1-2-10(11)12(18)17-13(8-16)3-5-19-6-4-13/h1-2,7H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZYDNJCIKNVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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